molecular formula C18H34ClNO2 B1654825 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride CAS No. 27866-16-6

2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride

Cat. No. B1654825
CAS RN: 27866-16-6
M. Wt: 331.9 g/mol
InChI Key: VHASALAXSXXWGJ-UHFFFAOYSA-N
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Description

2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride is a synthetic compound that has been widely used in scientific research. This compound is commonly referred to as Memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine is used to treat various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

Memantine works by blocking the 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor, which is involved in the regulation of synaptic plasticity and memory formation. It binds to the receptor in a non-competitive manner, which means that it does not compete with the neurotransmitter glutamate for binding to the receptor. This allows Memantine to selectively block excessive 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor activation, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and neurodegeneration. In addition, Memantine has been shown to reduce inflammation in the brain, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of Memantine is that it has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. In addition, it has a long half-life, which allows for sustained 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor blockade. However, one of the limitations of Memantine is that it has a relatively low potency, which means that high concentrations of the compound are required to achieve significant 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor blockade.

Future Directions

There are a number of future directions for research on Memantine. One area of research is the development of more potent 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor antagonists that can achieve significant receptor blockade at lower concentrations. Another area of research is the development of Memantine derivatives that have improved pharmacokinetic and pharmacodynamic properties. In addition, there is a need for more clinical trials to evaluate the efficacy of Memantine in various neurological disorders. Finally, there is a need for more research on the mechanism of action of Memantine and its effects on neuronal function and survival.
Conclusion
In conclusion, Memantine is a synthetic compound that has been widely used in scientific research for its therapeutic potential in various neurological disorders. It works by blocking the 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor in a non-competitive manner, which allows it to selectively block excessive receptor activation. Memantine has a number of biochemical and physiological effects, including increasing the expression of BDNF, reducing the production of ROS, and reducing inflammation in the brain. While there are some limitations to the use of Memantine in lab experiments, there are a number of future directions for research on this compound, including the development of more potent 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride receptor antagonists and the evaluation of its efficacy in various neurological disorders.

Scientific Research Applications

Memantine has been extensively studied for its therapeutic potential in various neurological disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease. In addition, it has been shown to improve motor function and reduce spasticity in patients with multiple sclerosis. Memantine has also been studied for its potential as a neuroprotective agent in stroke and traumatic brain injury.

properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(tert-butylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2.ClH/c1-17(2,3)19-10-16(20)11-21-12-18-7-13-4-14(8-18)6-15(5-13)9-18;/h13-16,19-20H,4-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHASALAXSXXWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950545
Record name 1-[(Adamantan-1-yl)methoxy]-3-(tert-butylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride

CAS RN

27866-16-6
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-(tert-butylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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